molecular formula C8H13N B14116406 2-Isopropyl-4-pentenenitrile

2-Isopropyl-4-pentenenitrile

Cat. No.: B14116406
M. Wt: 123.20 g/mol
InChI Key: GCYXENIDWBJJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-4-pentenenitrile is an organic compound with the molecular formula C8H13N It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-pentenenitrile can be achieved through several methods. One common approach involves the reaction of isopropyl bromide with 4-pentenenitrile in the presence of a base such as sodium hydride. The reaction typically takes place under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and scale up the process. This method allows for better control over reaction parameters and can lead to higher efficiency and lower production costs .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-pentenenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isopropyl-4-pentenenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-pentenenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The specific pathways and targets depend on the reaction conditions and the presence of other reagents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-4-pentenenitrile is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for specific applications compared to its analogs .

Biological Activity

2-Isopropyl-4-pentenenitrile is a nitrile compound with potential biological activities that have garnered interest in various fields, including biochemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its enzymatic interactions, potential applications in bioremediation, and toxicity profiles based on recent research findings.

Enzymatic Activity

Recent studies have highlighted the role of nitrilases in the degradation of nitrile compounds, including this compound. One notable study identified the nitrilase GiNIT from Gibberella intermedia, which exhibited high specific activity towards 4-pentenenitrile. The enzyme demonstrated specific activities of 122.0 U/mg for 4-pentenenitrile and 137.4 U/mg for 3-butenenitrile, indicating its potential for biotechnological applications in detoxifying nitriles .

Table 1: Specific Activities of Nitrilases

Nitrilase SourceSubstrateSpecific Activity (U/mg)
rGiNIT from Gibberella intermedia4-Pentenenitrile122.0
rGiNIT from Gibberella intermedia3-Butenenitrile137.4
BnNIT2 from Brassica napus4-Pentenenitrile58.6
BnNIT2 from Brassica napus3-Butenenitrile44.5

This enzymatic activity suggests that this compound could be effectively utilized in bioremediation processes where nitriles are present as pollutants.

Toxicity and Safety Profile

The biological safety of nitriles, including this compound, is an important consideration. While specific toxicity data for this compound may be limited, studies on related nitriles indicate potential skin sensitization and cytotoxic effects. For instance, methyldibromo glutaronitrile (MDBGN), a compound with structural similarities, has been shown to induce skin sensitization in laboratory settings .

Case Studies

  • Bioremediation Applications : A study explored the use of recombinant nitrilases for the degradation of environmental pollutants, including various nitriles. The findings indicated that biocatalysis using enzymes like GiNIT could significantly reduce the concentration of toxic nitriles in contaminated sites, showcasing the practical application of this compound in environmental management .
  • Pharmacological Potential : Research into the pharmacological properties of nitriles has suggested that some compounds may exhibit antimicrobial or anti-inflammatory activities. However, specific studies on the pharmacological effects of this compound are still needed to elucidate its potential therapeutic uses.

Properties

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

2-propan-2-ylpent-4-enenitrile

InChI

InChI=1S/C8H13N/c1-4-5-8(6-9)7(2)3/h4,7-8H,1,5H2,2-3H3

InChI Key

GCYXENIDWBJJTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC=C)C#N

Origin of Product

United States

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